8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline
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Overview
Description
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxyphenoxy group attached to a butoxy chain, which is further connected to a methylquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the ethylation of phenol to form 2-ethoxyphenol.
Attachment of the Butoxy Chain: The 2-ethoxyphenol is then reacted with 1,4-dibromobutane to form 4-(2-ethoxyphenoxy)butane.
Coupling with Methylquinoline: The final step involves the coupling of 4-(2-ethoxyphenoxy)butane with 2-methylquinoline under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The ethoxyphenoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
8-[4-(2-phenoxy)butoxy]-2-methylquinoline: Lacks the ethoxy group, having only a phenoxy group.
8-[4-(2-ethoxyphenoxy)butoxy]-quinoline: Similar structure but without the methyl group on the quinoline ring.
Uniqueness
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline is unique due to the presence of both the ethoxyphenoxy and butoxy groups attached to the quinoline core. This specific arrangement of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-24-19-10-4-5-11-20(19)25-15-6-7-16-26-21-12-8-9-18-14-13-17(2)23-22(18)21/h4-5,8-14H,3,6-7,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBRJKAOSLRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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